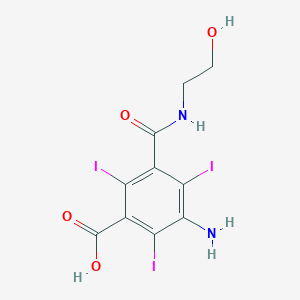

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid

Overview

Description

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid (CAS: 22871-58-5) is a triiodinated benzoic acid derivative primarily used as an intermediate in synthesizing nonionic X-ray contrast agents such as ioxitalamic acid . Its molecular formula is C₁₀H₉I₃N₂O₄, with a molecular weight of 601.91 g/mol . The compound features a 3-amino group and a 5-((2-hydroxyethyl)carbamoyl) substituent on a triiodinated benzene ring, contributing to its hydrophilicity and low toxicity profile. It is classified as a nonionic agent, which generally offers better patient tolerability compared to older ionic contrast media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. The introduction of iodine atoms is usually achieved through electrophilic iodination reactions, which require specific conditions to ensure selective substitution at the desired positions on the aromatic ring. The amino group and the hydroxyethyl carbamoyl group are introduced through nucleophilic substitution reactions, often involving amines and carbamoyl chloride derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Iodination Reactions

The triiodinated aromatic core is synthesized via controlled iodination. A critical method involves gradual introduction of iodine chloride (ICl) in acidic aqueous systems to prevent diiodinated byproducts .

Key Reaction Parameters

| Parameter | Condition/Value | Purpose/Effect |

|---|---|---|

| Temperature | 80–95°C | Accelerates iodination kinetics |

| pH | <2 (acidic) | Stabilizes ICl, prevents hydrolysis |

| ICl Concentration | 40–120 g/L | Ensures stoichiometric excess |

| Reaction Medium | Aqueous HCl | Maintains solubility and protonation |

The process employs 3-acetamido-5-aminobenzoic acid as a precursor, where slow addition ensures low intermediate concentrations, minimizing diiodinated precipitates . For the target compound, analogous iodination would require substituting the acetamido group with a hydroxyethyl carbamoyl moiety during synthesis.

Carbamoyl Group Formation

The (2-hydroxyethyl)carbamoyl side chain is introduced via amide bond formation. This typically involves:

-

Activation of the benzoic acid’s carboxylic acid group (e.g., conversion to acid chloride using SOCl₂).

-

Reaction with 2-hydroxyethylamine under basic conditions.

Example Reaction Scheme

-

Activation :

-

Amidation :

This method aligns with peptide coupling strategies documented for structurally analogous compounds .

Stability and Decomposition

The compound’s stability is influenced by:

-

pH : Decomposition occurs under strongly alkaline conditions (>pH 9), leading to hydrolysis of the carbamoyl group.

-

Temperature : Prolonged heating above 100°C results in deiodination and aromatic ring degradation .

Decomposition Products

| Condition | Primary Products |

|---|---|

| Alkaline hydrolysis | 3-Amino-5-carboxy-2,4,6-triiodobenzoic acid + Ethanolamine |

| Thermal degradation | Iodide salts + Polycyclic aromatic byproducts |

Amino Group Modifications

The aromatic amine can undergo:

-

Acetylation : Reaction with acetic anhydride to form acetamido derivatives .

-

Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions (e.g., azo dyes).

Carboxylic Acid Reactivity

-

Esterification : Methanol/H⁺ yields methyl esters.

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

Metal Coordination

The iodine atoms participate in weak coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺), though this is less explored. Such interactions are pH-dependent and reversible .

Synthetic Challenges

Scientific Research Applications

Chromatography

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis and separation of pharmaceutical compounds.

- HPLC Methodology : The compound can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation .

Pharmacokinetics

The compound plays a role in pharmacokinetic studies, particularly in understanding the absorption, distribution, metabolism, and excretion (ADME) of iodine-containing contrast agents used in medical imaging. Its structure allows it to interact with biological systems effectively, making it a useful reference standard for evaluating the pharmacological profiles of related compounds .

Impurity Reference Material

As an impurity reference material, this compound is essential for quality control in pharmaceutical manufacturing. It helps ensure that products meet regulatory standards by providing a benchmark against which the purity of active pharmaceutical ingredients (APIs) can be measured .

Diagnostic Applications

The compound is associated with diagnostic imaging agents that facilitate enhanced visibility during radiographic procedures. Its iodine content contributes to its effectiveness as a contrast agent in computed tomography (CT) scans .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

Mechanism of Action

The mechanism of action of 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in radiographic imaging by increasing the compound’s density and contrast. Additionally, the amino and hydroxyethyl carbamoyl groups contribute to its reactivity and binding affinity with biological molecules, facilitating its use in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Diatrizoate Sodium (3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid)

- CAS : 117-96-4

- Structure : Two acetamido groups at positions 3 and 3.

- Class : Ionic (sodium salt).

- Applications : Early ionic contrast agent for angiography and urography.

- Toxicity : Higher osmolality (>1,500 mOsm/kg) leads to adverse effects like nephrotoxicity .

- Key Difference: Ionic nature increases osmolality, making it less tolerated than nonionic derivatives like the target compound .

Iodamide (Ametriodinic Acid)

- CAS : 4873-46-5

- Structure : 3-Acetamido and 5-(acetamidomethyl) groups.

- Class: Nonionic.

- Toxicity: LD₅₀ (rat, intravenous) = 11,400 mg/kg, indicating low acute toxicity .

- Applications : Vascular and urinary tract imaging.

- Comparison: Both compounds are nonionic, but the target compound’s hydroxyethyl carbamoyl group enhances solubility (21.8 mg/mL in water) compared to Iodamide’s methylene-linked acetamido groups .

Ioxitalamic Acid

- CAS : 28179-44-4

- Structure : 3-Acetamido and 5-((2-hydroxyethyl)carbamoyl) groups.

- Relation: The target compound is a direct precursor to ioxitalamic acid, differing only by the absence of acetylation at the 3-amino position .

- Applications: Nonionic contrast agent with improved cardiovascular stability .

Iopromide

- Structure : Contains 3-(2-methoxyacetamido) and 5-(2,3-dihydroxypropylcarbamoyl) groups.

- Class: Nonionic.

- Advantages : Lower viscosity (8.1 mPa·s at 37°C) and higher iodine content (350 mg/mL) than the target compound .

- Clinical Use : Widely used for CT angiography due to rapid renal clearance .

Physicochemical and Pharmacological Comparison

Key Findings :

Solubility : The hydroxyethyl carbamoyl group in the target compound improves water solubility compared to Iodamide but is lower than fully substituted agents like Iopromide.

Toxicity: Nonionic agents (e.g., target compound, Ioxitalamic acid) exhibit higher LD₅₀ values than ionic agents like Diatrizoate.

Synthetic Utility: The target compound’s free 3-amino group allows further functionalization, making it a versatile intermediate .

Clinical and Industrial Relevance

- Role in Synthesis: The compound is critical in producing ioxitalamic acid, where acetylation of its 3-amino group yields the final contrast agent .

- Advantages Over Older Agents: Nonionic derivatives reduce risks of contrast-induced nephropathy and anaphylactoid reactions compared to ionic agents .

Biological Activity

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid (CAS Number: 22871-58-5) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : CHINO

- Molecular Weight : 601.90 g/mol

- SMILES : Nc1c(I)c(C(=O)O)c(I)c(C(=O)NCCO)c1I

- IUPAC Name : 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

Physical Properties

- Appearance : Solid

- Storage Temperature : +5°C

- Shipping Temperature : Room Temperature

This compound is structurally related to triiodobenzoic acid derivatives, which are known for their roles in inhibiting various biological pathways. The presence of iodine atoms in the structure enhances its interaction with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.

Pharmacological Effects

- Inhibition of Auxin Transport : Similar compounds have been studied for their ability to inhibit auxin transport in plants, impacting growth and development. This suggests potential applications in agricultural biotechnology .

- Antitumor Activity : Some studies indicate that triiodobenzoic acid derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of cell cycle regulators and pro-apoptotic factors .

- Diagnostic Applications : Due to its iodine content, this compound may also be used in imaging techniques for diagnostics in medical applications, particularly in radiology .

Toxicity and Safety Profile

The compound is classified under acute toxic substances (Toxicity Class 3), indicating that it can pose health risks if ingested or improperly handled. Safety data sheets recommend using appropriate personal protective equipment when handling this chemical .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity Assessment

A study conducted on various triiodobenzoic acid derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that the introduction of the hydroxyethyl carbamoyl group enhanced the compound's ability to induce apoptosis compared to other derivatives without this modification.

Methodology

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)

- Concentration Range : 0.1 µM to 100 µM

- Assessment Techniques : MTT assay for cell viability, flow cytometry for apoptosis detection.

Results

The compound showed a dose-dependent increase in cytotoxicity with an IC50 value of approximately 25 µM for HeLa cells, indicating promising antitumor potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via iodination of benzoic acid derivatives followed by carbamoylation. For example, intermediates like 3-amino-2,4,6-triiodobenzoic acid (produced by iodinating 3-aminobenzoic acid) are reacted with 2-hydroxyethyl isocyanate under anhydrous conditions. Yield optimization requires controlled temperature (20–40°C) and inert gas purging to prevent hydrolysis of the isocyanate .

- Critical Factors : Excess iodinating agents (e.g., iodine monochloride) and catalysts (e.g., H2SO4) improve iodination efficiency. Purity is validated via HPLC using reference standards (e.g., USP/EP impurity markers) .

Q. How does the solubility profile of this compound compare to structurally related iodinated contrast agents, and what formulation strategies enhance aqueous solubility?

- Methodology : Solubility is tested in water, saline, and organic solvents (e.g., DMSO) at 25°C. Compared to diatrizoate (solubility >50% w/v), this compound has moderate solubility (~1–5% w/v) due to its carbamoyl and hydroxyethyl groups. Formulation with meglumine or sodium salts increases solubility via ion-dipole interactions .

- Data : Sodium salts (e.g., sodium ioxitalamate) achieve >10% solubility, critical for injectable contrast media .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- FT-IR : Confirm carbamoyl (C=O stretch at 1650–1700 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) groups .

- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity analysis. Retention time comparison with USP/EP reference standards ensures specificity .

- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic protons absent due to iodination) .

Advanced Research Questions

Q. How does the substitution pattern (amino, carbamoyl, hydroxyethyl) affect the pharmacokinetics and renal excretion of iodinated benzoic acid derivatives?

- Methodology : Conduct comparative studies in animal models (e.g., rats) using radiolabeled (¹²⁵I) analogs. Hydroxyethyl groups reduce protein binding, enhancing renal clearance. Carbamoyl groups improve metabolic stability compared to acetylated analogs (e.g., diatrizoate) .

- Data : LD50 values for iodinated analogs range from >7 g/kg (oral, rats) to >13.3 g/kg (intravenous), indicating low acute toxicity .

Q. What are the challenges in detecting and quantifying degradation products of this compound under accelerated stability conditions?

- Methodology : Stress testing (40°C/75% RH, acidic/alkaline hydrolysis) followed by LC-MS/MS identifies major degradation pathways. Common impurities include:

- Deiodination products : 3-amino-5-((2-hydroxyethyl)carbamoyl)benzoic acid (m/z 297).

- Hydrolysis products : Free amine derivatives due to carbamoyl bond cleavage .

- Analytical Validation : Use EP/ICH guidelines for method validation (LOQ <0.1%) .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the contrast efficacy and toxicity of novel triiodobenzoic acid derivatives?

- Methodology :

- QSAR : Correlate logP, polar surface area, and iodine content with osmolality and nephrotoxicity. Lower logP (<3) correlates with reduced cellular uptake and toxicity .

- Docking : Simulate binding to serum albumin to predict circulation half-life. Hydroxyethyl groups reduce hydrophobic interactions, shortening half-life .

Q. What role does the compound play in hybrid imaging techniques (e.g., CT-MRI), and how does its iodine content influence imaging sensitivity?

Properties

IUPAC Name |

3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLWRCXOMJLZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599818 | |

| Record name | 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-58-5 | |

| Record name | 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22871-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-(((2-HYDROXYETHYL)AMINO)CARBONYL)-2,4,6-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2DB4YR43F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.